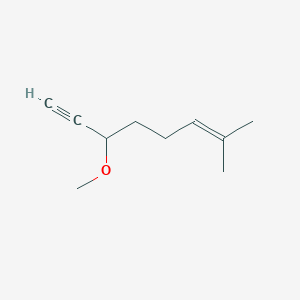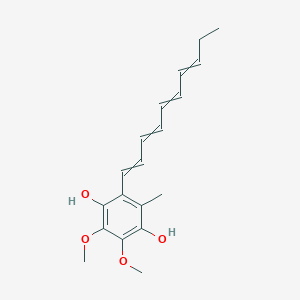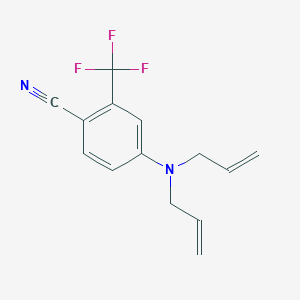![molecular formula C51H62N2O11 B14227697 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate CAS No. 823808-12-4](/img/structure/B14227697.png)
11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate is a complex organic compound characterized by its multiple aromatic rings and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Esterification: The 4-nitrobenzoyl chloride is then reacted with undecanol to form 11-(4-nitrobenzoyloxy)undecanol.
Coupling Reaction: This intermediate is further reacted with 4-hydroxybenzaldehyde to form the corresponding ether.
Aldol Condensation: The product undergoes aldol condensation with acetophenone to form the enone.
Final Esterification: The final step involves esterification with another molecule of 4-nitrobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its complex structure and functional groups.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The aromatic rings and enone moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoyl Chloride: A precursor in the synthesis of the target compound.
4-Nitrobenzoic Acid: Another nitro-substituted aromatic compound with similar reactivity.
11-(4-Nitrobenzoyloxy)undecanol: An intermediate in the synthesis of the target compound.
Uniqueness
The uniqueness of 11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate lies in its complex structure, which combines multiple functional groups and aromatic rings
Propriétés
Numéro CAS |
823808-12-4 |
|---|---|
Formule moléculaire |
C51H62N2O11 |
Poids moléculaire |
879.0 g/mol |
Nom IUPAC |
11-[4-[3-[4-[11-(4-nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate |
InChI |
InChI=1S/C51H62N2O11/c54-49(42-26-34-48(35-27-42)62-38-16-12-8-4-2-6-10-14-18-40-64-51(56)44-24-30-46(31-25-44)53(59)60)36-21-41-19-32-47(33-20-41)61-37-15-11-7-3-1-5-9-13-17-39-63-50(55)43-22-28-45(29-23-43)52(57)58/h19-36H,1-18,37-40H2 |
Clé InChI |
YUVUUYNUJIEMPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCCCCCCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


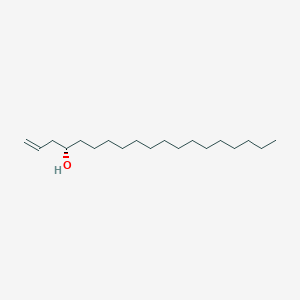

![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
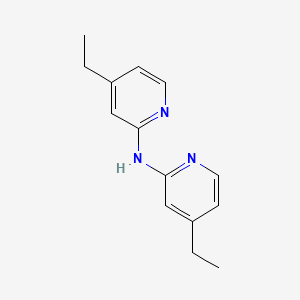
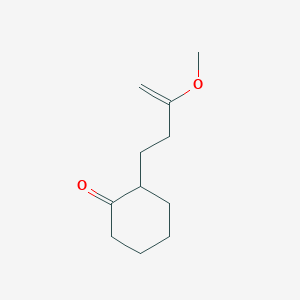
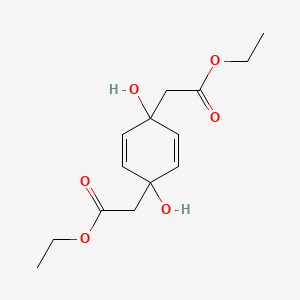
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
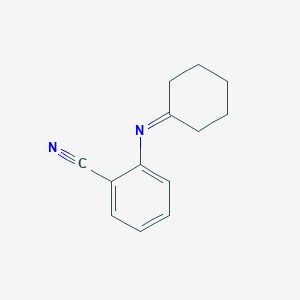
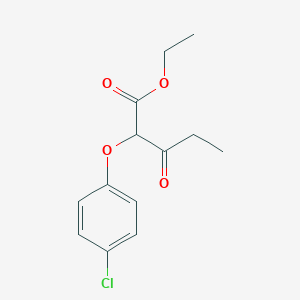
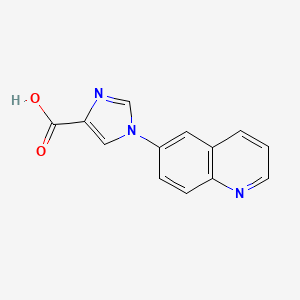
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
